N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-4-8-16(12-14)22-20(24)19(23)21-11-5-9-17-13-15-7-2-3-10-18(15)25-17/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKXWJDHFISDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Propyl Chain: The benzofuran derivative is then reacted with a propyl halide in the presence of a base such as potassium carbonate to form the 3-(benzofuran-2-yl)propyl intermediate.
Oxalamide Formation: The final step involves the reaction of the 3-(benzofuran-2-yl)propyl intermediate with m-tolyl isocyanate under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The propyl chain can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide with analogous oxalamides:
Key Observations :
- Lipophilicity : The benzofuran group in the target compound enhances lipophilicity compared to methoxy-substituted analogs but is less bulky than adamantyl derivatives .
- Electronic Effects : The m-tolyl group’s methyl substituent provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl in ).
- Steric Hindrance : The adamantyl group in imposes greater steric constraints than benzofuran or phenethyl substituents.
Metabolic and Toxicological Profiles
- Metabolism : Oxalamides are typically metabolized via hydrolysis of the oxalamide bond or oxidation of alkyl/aryl groups. The benzofuran moiety may introduce unique Phase I oxidation products, differing from pyridyl or methoxybenzyl metabolites .
Biological Activity
N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzofuran moiety, which is known for its diverse biological properties, and an oxalamide group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
- Molecular Formula : CHNO
- Molecular Weight : 336.4 g/mol
- CAS Number : 2034415-99-9
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The benzofuran ring can engage in hydrophobic interactions, while the oxalamide group may form hydrogen bonds with amino acid residues in target proteins. This dual interaction mechanism can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing benzofuran moieties exhibit significant antimicrobial properties. For instance, a study on benzofuran derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial effects .
Anticancer Properties
The anticancer potential of benzofuran derivatives has been widely studied. Compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting tumor growth. A notable study highlighted the structure-activity relationship (SAR) of benzofuran-based compounds, indicating that modifications could enhance their anticancer activity .
Enzyme Inhibition
The compound has been investigated for its role as a monoamine oxidase inhibitor (MAO-I), which is relevant in treating neurodegenerative diseases such as Parkinson's disease and depression. The structural features of this compound may allow it to effectively bind to MAO isoforms, thereby reducing the breakdown of neurotransmitters .
Case Studies
- Antimicrobial Activity : A study evaluating various benzofuran derivatives found that those with oxalamide linkages exhibited enhanced antibacterial activity against Mycobacterium tuberculosis (Mtb). The binding affinity scores for these compounds were significant, indicating a strong interaction with Mtb enzymes .
- Anticancer Efficacy : In vitro studies on similar benzofuran derivatives showed promising results against breast and lung cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis through activation of caspase pathways .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR identify protons and carbons in the benzofuran (δ 6.5–7.8 ppm) and m-tolyl (δ 2.3 ppm for methyl) groups. - COSY validates adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragments like the benzofuran-propyl chain .
Advanced Consideration
X-ray crystallography resolves stereochemical ambiguities, while 2D NMR (e.g., HMBC) maps long-range - correlations .
What biological activities are hypothesized for this compound based on structural analogs, and how can they be experimentally validated?
Basic Research Focus
Analog studies suggest:
- Antimicrobial Activity : Benzofuran derivatives disrupt bacterial membranes (e.g., Gram-positive S. aureus). Validate via MIC assays and time-kill kinetics .
- Anticancer Potential : Oxalamides inhibit kinases or PARP enzymes. Use MTT assays on cancer cell lines (e.g., MCF-7) and Western blotting for apoptosis markers .
Advanced Consideration
Investigate target engagement via SPR (surface plasmon resonance) for binding affinity or CRISPR-Cas9 screens to identify genetic vulnerabilities .
Which analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma)?
Q. Basic Research Focus
- HPLC-UV : A C18 column with acetonitrile/water (60:40) mobile phase detects the compound at λ = 254 nm. Validate linearity (R > 0.99) and LOD (≤10 ng/mL) .
- LC-MS/MS : MRM transitions (e.g., m/z 400 → 245) enhance specificity in biological samples .
Advanced Consideration
Develop a UPLC-QTOF-MS method for untargeted metabolomics to study off-target interactions .
How do structural modifications (e.g., substituent position) impact bioactivity, and how can contradictory SAR data be resolved?
Q. Advanced Research Focus
- Substituent Effects : m-Tolyl’s methyl group enhances lipophilicity (logP +0.5 vs. unsubstituted phenyl), improving membrane permeability but potentially reducing solubility. Compare with analogs (Table 1) .
| Substituent Position | logP | MIC (µg/mL) |
|---|---|---|
| m-Tolyl | 3.2 | 8.0 |
| p-Chlorophenyl | 3.5 | 6.5 |
- Data Reconciliation : Use molecular dynamics to model steric clashes or hydrogen-bonding disruptions that explain activity drops .
What computational strategies can predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina simulates binding to PARP-1 (PDB: 5DS3). Prioritize poses with ΔG ≤ -8 kcal/mol and hydrogen bonds to catalytic residues .
- QSAR Modeling : Train a model using topological descriptors (e.g., Wiener index) to predict IC values against kinase targets .
How can metabolic stability and in vitro clearance be assessed to prioritize this compound for in vivo studies?
Q. Advanced Research Focus
- Microsomal Assays : Incubate with human liver microsomes (HLM) and measure half-life (t) via LC-MS. A t > 30 min suggests favorable stability .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC > 10 µM indicates low risk of drug-drug interactions .
What strategies optimize structure-activity relationships (SAR) for enhanced potency and selectivity?
Q. Advanced Research Focus
- Bioisosteric Replacement : Replace the benzofuran with indole (similar π-π stacking) or thiophene (improved solubility) .
- Prodrug Design : Introduce ester groups at the oxalamide nitrogen to enhance oral bioavailability .
How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers. Validate with polarimetry .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective amide bond formation (ee > 90%) .
What in vitro toxicity assays are critical for preclinical profiling?
Q. Basic Research Focus
- Cytotoxicity : Test on HEK293 cells (CC > 50 µM indicates safety).
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC > 30 µM preferred) .
Advanced Consideration
Leverage high-content screening (HCS) for mitochondrial membrane potential or oxidative stress markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
